molecular formula C10H10O B106634 5-Vinyl-2,3-dihydrobenzofuran CAS No. 633335-97-4

5-Vinyl-2,3-dihydrobenzofuran

Cat. No.: B106634
CAS No.: 633335-97-4
M. Wt: 146.19 g/mol
InChI Key: WCWQHSAUMUIREZ-UHFFFAOYSA-N
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Description

5-Vinyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are a class of heterocyclic compounds characterized by a fused benzene and furan ring.

Biochemical Analysis

Biochemical Properties

5-Vinyl-2,3-dihydrobenzofuran has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true for many compounds that lower doses may have different effects compared to higher doses. High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins The compound’s localization or accumulation can be influenced by these factors

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-allylphenol derivatives using palladium-catalyzed reactions. This method offers good yields and diastereoselectivity . Another method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as group-assisted purification, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Vinyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the vinyl group and the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as halogens or nitrating agents.

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Properties

IUPAC Name

5-ethenyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWQHSAUMUIREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303393
Record name 5-Ethenyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633335-97-4
Record name 5-Ethenyl-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633335-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethenyl-2,3-dihydro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 5-vinyl-2,3-dihydrobenzofuran synthesized for this specific study?

A1: The research aimed to understand how molecular structure influences the motion of organic molecules on the Si(100)-2×1 surface. Previous observations showed that 4-methoxystyrene exhibited lateral translations on the surface, attributed to the rotational freedom of its methoxy group []. To confirm this hypothesis, researchers synthesized this compound. This molecule is structurally similar to 4-methoxystyrene but has the methoxy group covalently linked back to the aromatic ring, restricting its rotational freedom. As expected, this compound showed suppressed motion on the surface, supporting the initial hypothesis [].

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